3-Hydrazinyl-4-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methylpyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-4-6(5)9-7/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEGMJXIVRGBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478646 | |
| Record name | 3-Hydrazinyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794569-03-2 | |
| Record name | 3-Hydrazinyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Hydrazinyl-4-methylpyridine from 3-Halo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydrazinyl-4-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutically active compounds, valued for its role as a versatile building block in drug discovery and development.[1] This technical guide provides an in-depth exploration of the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of a 3-halo-4-methylpyridine precursor. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical synthesis.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the core of numerous therapeutic agents.[1][2] The introduction of a hydrazinyl moiety at the 3-position of the 4-methylpyridine ring unlocks a wealth of synthetic possibilities, enabling the construction of diverse heterocyclic systems and the facile introduction of various functional groups. This strategic importance necessitates a robust and well-understood synthetic route to this compound, ensuring a reliable supply of this key intermediate for drug development pipelines.
The synthesis from a 3-halo-4-methylpyridine precursor is a common and economically viable approach. This guide will focus on the direct displacement of a halide by hydrazine, a classic example of nucleophilic aromatic substitution.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction proceeds via a well-established SNAr mechanism, which is characteristic of electron-deficient aromatic rings.[3][4] Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), the SNAr reaction involves a two-step addition-elimination sequence.[5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the nucleophile, hydrazine (H₂NNH₂), on the carbon atom bearing the halogen leaving group.[5] This attack is facilitated by the electron-withdrawing nature of the nitrogen atom within the pyridine ring, which reduces the electron density at the C-3 position, making it more susceptible to nucleophilic attack.[6] This initial step disrupts the aromaticity of the pyridine ring and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitrogen atom.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.[5] This elimination step is typically the rate-determining step of the overall reaction. The choice of the halogen has a significant impact on the reaction rate, with the reactivity generally following the order F > Cl > Br > I for the leaving group in SNAr reactions, which is counterintuitive to the trend observed in SN1 and SN2 reactions.[3] This is because the more electronegative halogen better stabilizes the transition state leading to the Meisenheimer complex.
Caption: The SNAr reaction pathway for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on established methods for the hydrazinolysis of halo-pyridines.[7][8] Researchers should optimize the conditions for their specific substrate and scale.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-4-methylpyridine | Reagent | Major Chemical Supplier | Can be substituted with 3-bromo- or 3-fluoro-4-methylpyridine. |
| Hydrazine monohydrate | Reagent | Major Chemical Supplier | Caution: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[9] |
| Ethanol | Anhydrous | Major Chemical Supplier | |
| Diethyl ether | Anhydrous | Major Chemical Supplier | |
| Sodium sulfate | Anhydrous | Major Chemical Supplier |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-methylpyridine (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (5.0 eq) dropwise at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Causality in Experimental Choices: A Deeper Dive
-
Choice of Halogen: While 3-fluoro-4-methylpyridine is expected to be the most reactive, 3-chloro- and 3-bromo-4-methylpyridine are often more readily available and cost-effective starting materials.[10] The choice will depend on a balance of reactivity, cost, and availability.
-
Excess Hydrazine: A significant excess of hydrazine is used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide formed during the reaction.
-
Solvent Selection: Ethanol is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the halide.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Consider using a higher boiling point solvent like n-butanol. |
| Deactivated starting material. | Confirm the purity of the 3-halo-4-methylpyridine. | |
| Low yield | Product loss during workup. | Optimize the extraction procedure. Consider a continuous extraction method for more water-soluble products. |
| Side reactions. | Lower the reaction temperature to minimize the formation of byproducts. | |
| Difficulty in purification | Co-eluting impurities. | Adjust the solvent system for column chromatography. Consider derivatization of the product for easier purification. |
Conclusion
The synthesis of this compound from its 3-halo precursor is a fundamental transformation in medicinal chemistry. A thorough understanding of the underlying SNAr mechanism, coupled with a carefully executed experimental protocol, is crucial for the successful and efficient production of this valuable intermediate. This guide provides the necessary theoretical framework and practical insights to empower researchers in their synthetic endeavors.
References
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A Theoretical Investigation into the Electronic Structure, Reactivity, and Spectroscopic Profile of 3-Hydrazinyl-4-methylpyridine: A DFT/TD-DFT Approach
Abstract
This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of 3-Hydrazinyl-4-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust computational protocol to elucidate the molecule's geometric, electronic, and spectroscopic properties. This paper serves as a blueprint for researchers, detailing the rationale behind the selection of computational methods, including the B3LYP functional and 6-311++G(d,p) basis set. Key analyses include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and simulated vibrational (IR) and electronic (UV-Vis) spectra. The insights generated from this theoretical approach are crucial for predicting the molecule's reactivity, stability, and potential as a pharmacological agent or functional material, providing a foundational dataset for future experimental validation.
Introduction: The Significance of Pyridine Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the pyridine ring is a privileged scaffold due to its unique electronic properties and ability to participate in hydrogen bonding. The introduction of a hydrazinyl moiety (-NHNH2) to the pyridine core can significantly modulate its biological activity and chemical reactivity. Hydrazine and its derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The target of this theoretical study, this compound, combines these two important functional groups, making it a compelling candidate for drug development and materials science applications.
Understanding the electronic structure of a molecule is paramount to predicting its behavior. Properties such as chemical reactivity, kinetic stability, and intermolecular interaction sites are governed by the distribution of electrons within the molecule.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-destructive lens through which we can examine these properties with high accuracy before engaging in costly and time-consuming experimental synthesis.
This guide presents a detailed theoretical protocol to fully characterize the electronic and spectroscopic landscape of this compound. By simulating its properties in silico, we aim to provide a foundational understanding that can accelerate its development and application.
Computational Methodology: A Validated Protocol
The choice of computational methodology is critical for obtaining reliable and predictive results. The protocol described herein is based on well-established methods that have been successfully applied to a wide range of similar heterocyclic and hydrazine-containing systems.[1][3]
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package like Gaussian or ORCA. The theoretical foundation for this study is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules.[4]
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP is renowned for its reliability in calculating the geometric and electronic properties of a wide range of organic compounds.[1][5]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This choice is deliberate: the "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions present in the hydrazinyl group. The "(d,p)" polarization functions allow for greater flexibility in describing the shape of electron orbitals, leading to more accurate geometries and energies.[5][6]
Step-by-Step Computational Workflow
The entire computational process is designed as a self-validating workflow, where the results of one step inform and confirm the next.
Step 1: Geometry Optimization The starting point is to find the most stable three-dimensional structure of this compound. This is achieved by performing a full geometry optimization without any symmetry constraints, allowing the molecule to relax to its lowest energy conformation.
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
IR Spectrum Simulation: The calculated vibrational modes and their intensities are used to generate a theoretical Infrared (IR) spectrum, which can be directly compared with future experimental data for structural validation.
Step 3: Electronic Property Calculation With the validated equilibrium geometry, a series of calculations are performed to probe the electronic structure:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2]
Step 4: Excited State and Spectral Simulation To understand the molecule's interaction with light, Time-Dependent DFT (TD-DFT) calculations are performed. This method is highly effective for simulating the electronic absorption (UV-Vis) spectrum by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states.[7][8]
Diagram 1: Computational Workflow
Caption: A step-by-step workflow for the theoretical analysis.
Predicted Results and Discussion
Optimized Molecular Geometry
The geometry optimization is expected to reveal a largely planar structure for the pyridine ring. The methyl and hydrazinyl groups will cause minor steric and electronic perturbations. Key structural parameters such as bond lengths and angles can be calculated and serve as a benchmark for crystallographic studies.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| C-N (Pyridine) | ~1.34 Å | Average bond length within the pyridine ring. |
| C-C (Pyridine) | ~1.39 Å | Average bond length within the pyridine ring. |
| C-N (Hydrazinyl) | ~1.40 Å | Bond connecting hydrazinyl group to the ring. |
| N-N (Hydrazinyl) | ~1.45 Å | Bond length within the hydrazinyl group. |
| C-N-C Angle | ~117° | Angle around the nitrogen in the pyridine ring. |
| Dihedral Angle | Small | Expected near-planarity between the ring and N-N bond. |
Frontier Molecular Orbital (FMO) Analysis
The FMOs are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability.[4]
-
HOMO: The HOMO is predicted to be localized primarily on the hydrazinyl group, specifically the lone pair electrons of the terminal nitrogen atom, with some delocalization into the π-system of the pyridine ring. This indicates that the hydrazinyl group is the primary site for electrophilic attack.
-
LUMO: The LUMO is expected to be a π* orbital distributed across the pyridine ring, indicating that the ring is the primary site for nucleophilic attack.
-
Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. Molecules with small gaps are often more polarizable and are considered "soft" molecules.[4]
Table 2: Predicted FMO Properties
| Property | Predicted Value | Implication |
|---|---|---|
| E(HOMO) | ~ -5.8 eV | Electron-donating capability (nucleophilicity). |
| E(LUMO) | ~ -0.9 eV | Electron-accepting capability (electrophilicity). |
| ΔE (Gap) | ~ 4.9 eV | Indicates moderate reactivity and good stability. |
Diagram 2: FMO Reactivity Principle
Caption: Relationship between FMOs and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive, visual guide to the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values.
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack. For this compound, these are expected around the nitrogen atom of the pyridine ring and the terminal nitrogen of the hydrazinyl group, corresponding to the locations of the lone pairs.[2]
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. These are predicted to be located on the hydrogen atoms of the hydrazinyl group and, to a lesser extent, the hydrogen atoms attached to the pyridine ring.[2]
Simulated Spectroscopic Profiles
Vibrational (IR) Spectrum: The calculated IR spectrum would provide characteristic frequencies for key functional groups. This theoretical spectrum is invaluable for identifying the molecule and confirming its structure in an experimental setting. Key expected vibrations include N-H stretching from the hydrazinyl group (~3300-3400 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1500-1600 cm⁻¹), and C-H stretching from the methyl group and aromatic ring (~2900-3100 cm⁻¹).
Electronic (UV-Vis) Spectrum: The TD-DFT calculation will predict the electronic transitions responsible for UV-Vis absorption. For pyridine derivatives, these typically involve π → π* and n → π* transitions.[9] The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f) can be directly compared to an experimental spectrum measured in a non-polar solvent.
Table 3: Predicted Major Electronic Transitions (TD-DFT)
| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| n → π* | ~ 310 nm | Low (~0.01) | HOMO -> LUMO |
| π → π* | ~ 265 nm | High (~0.45) | HOMO-1 -> LUMO |
| π → π* | ~ 220 nm | Moderate (~0.20) | HOMO -> LUMO+1 |
Conclusion and Future Outlook
This guide outlines a robust and well-grounded theoretical protocol for the comprehensive analysis of the electronic structure of this compound. By employing DFT and TD-DFT with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate reliable predictions of the molecule's geometry, stability, reactivity, and spectroscopic signatures.
The predicted results suggest that the hydrazinyl group is the primary center of nucleophilicity (HOMO localization), while the pyridine ring acts as the electrophilic center (LUMO localization). The calculated HOMO-LUMO gap indicates a molecule of moderate reactivity, suggesting it is stable enough for practical applications while still possessing sites for chemical modification. The simulated IR and UV-Vis spectra provide clear benchmarks for future experimental synthesis and characterization.
The theoretical data presented in this framework provides a critical starting point for any research program focused on this compound, enabling a more targeted and efficient approach to its application in drug design and materials science.
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An In-Depth Technical Guide to the Safe Handling of 3-Hydrazinyl-4-methylpyridine
Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 3-Hydrazinyl-4-methylpyridine, a heterocyclic hydrazine derivative. Synthesizing data from analogous compounds and general principles of hydrazine chemistry, this document is intended for researchers, scientists, and drug development professionals. The guide outlines critical aspects of hazard identification, personal protective equipment, storage, emergency procedures, and disposal. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.
Introduction: Understanding the Inherent Risks of Hydrazinylpyridines
The primary hazards associated with compounds like this compound stem from the hydrazine moiety, which can impart properties such as:
-
High Reactivity: Hydrazines are powerful reducing agents and can react vigorously with oxidizing agents.[3]
-
Toxicity: Exposure can lead to adverse effects on the neurological, hepatic, and hematological systems.[2]
-
Corrosivity: Many hydrazine derivatives can cause severe burns to the skin and eyes.[4]
-
Carcinogenicity: Hydrazine and some of its derivatives are considered potential human carcinogens.[5]
This guide aims to provide the necessary framework for mitigating these risks through established laboratory safety practices.
Hazard Identification and Classification
Based on the GHS classifications of analogous hydrazinopyridines, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Irritation | Category 1/2A | Danger | H318/H319: Causes serious eye damage/irritation.[6][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[7][8][9] |
| Carcinogenicity | Category 1B/2 | Danger/Warning | H350/H351: May cause cancer.[10] |
Note: This table is a conservative estimation based on available data for similar compounds and the general hazards of hydrazines.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling this compound to prevent all routes of exposure.[4]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for exceeding occupational exposure limits, a properly fitted respirator with appropriate cartridges should be used.
Figure 1: Personal Protective Equipment (PPE) selection workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and metals.[10][11] Hydrazine compounds can react violently with these substances.
-
Ignition Sources: Avoid heat, sparks, and open flames.[12] Grounding and bonding of containers and receiving equipment should be employed during transfers to prevent static discharge.[12]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage
-
Container: Store in a tightly closed, properly labeled container.[11]
-
Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[11][12] The storage area should be secured and accessible only to authorized personnel.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11]
Emergency Procedures: Preparedness and Response
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Note: Hydrazine toxicity can cause seizures. Pyridoxine (Vitamin B6) may be administered by medical professionals in such cases.[2]
Spill Response
A well-defined spill response plan is essential.
Figure 2: A generalized spill response workflow.
For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.[13]
Waste Disposal
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.[4]
-
Treatment: Chemical neutralization can be a method for treating hydrazine waste. A common method involves dilution with water followed by the slow addition of an oxidizing agent like calcium hypochlorite or sodium hypochlorite solution.[3] This should only be performed by trained personnel with appropriate safety precautions in place.
-
Disposal: All waste must be disposed of in accordance with federal, state, and local regulations.[1] Consult with your institution's environmental health and safety office for specific procedures.
Conclusion
While this compound is a valuable compound in research and development, its structural similarity to other hazardous hydrazines demands a rigorous and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. The causality-driven protocols outlined in this guide are designed to empower laboratory personnel to work safely and effectively, ensuring both personal and environmental protection.
References
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Chemsrc. (2025, August 25). 4-Hydrazinopyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. Retrieved from [Link]
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University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Hydrazines Tox Profile. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Hydrazinopyridine. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Hydrazinyl-4-methylpyridine hydrochloride: Synthesis, Procurement, and Applications in Drug Discovery
Introduction
3-Hydrazinyl-4-methylpyridine hydrochloride is a specialized heterocyclic building block of significant interest to researchers and drug development professionals. Its unique structural motif, featuring a hydrazine-substituted pyridine core, positions it as a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The pyridine ring is a common scaffold in medicinal chemistry, and the introduction of a reactive hydrazine group provides a versatile handle for the construction of various heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many biologically active compounds.[1][2][3]
This technical guide provides a comprehensive overview of this compound hydrochloride, with a focus on its commercial availability, a detailed protocol for its synthesis from readily available starting materials, its physicochemical properties, safety and handling guidelines, and its potential applications in the field of drug discovery. This document is intended to serve as a practical resource for scientists navigating the procurement and utilization of this compound in their research endeavors.
Commercial Availability and Strategic Procurement
A thorough investigation of the current chemical supplier landscape reveals that This compound hydrochloride (CAS No. 873385-27-4) is not a readily available, off-the-shelf compound. Researchers seeking to acquire this specific molecule will likely need to pursue a custom synthesis route through a specialized contract research organization (CRO) or a chemical synthesis company.
It is crucial to distinguish this compound from its isomers, which are more commonly listed in supplier catalogs. For instance, 4-Hydrazino-3-methylpyridine (CAS No. 114913-51-8) and its hydrochloride salt are commercially available from suppliers such as ChemScene.[4] Careful verification of the CAS number is paramount to ensure the procurement of the correct regioisomer for the intended research application.
The key to a successful custom synthesis project lies in the availability of the starting materials. The most logical and cost-effective precursor for the synthesis of this compound hydrochloride is 3-Amino-4-methylpyridine (CAS No. 3430-27-1) . This precursor is readily available from several major chemical suppliers.
Prominent Suppliers of the Key Precursor: 3-Amino-4-methylpyridine
| Supplier | Product Number | Purity | Additional Information |
| Sigma-Aldrich | 697141 | 97% | Available in various quantities. |
| Tokyo Chemical Industry (TCI) | A1957 | >98.0% (GC) | Offered as a solid.[5] |
By providing a clear and well-documented synthetic route, researchers can effectively communicate their needs to a custom synthesis provider, streamlining the procurement process.
Synthesis of this compound hydrochloride
The synthesis of this compound hydrochloride can be achieved through a two-step process starting from the commercially available 3-Amino-4-methylpyridine. The methodology involves the diazotization of the amino group followed by reduction to the corresponding hydrazine.
Synthetic Workflow
Caption: Synthetic route to this compound hydrochloride.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Amino-4-methylpyridine
-
Rationale: The conversion of the primary amino group to a diazonium salt is a classic and reliable method for introducing a reactive functional group that can be further transformed.[6] The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Amino-4-methylpyridine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The solution should be used immediately in the next step.
-
Step 2: Reduction to this compound
-
Rationale: Stannous chloride (tin(II) chloride) is a common and effective reducing agent for the conversion of diazonium salts to hydrazines. The acidic conditions help to maintain the stability of the product as its hydrochloride salt.
-
Procedure:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the stannous chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting precipitate, this compound dihydrochloride, can be collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
To obtain the monohydrochloride salt, the dihydrochloride can be carefully neutralized with a base (e.g., sodium bicarbonate solution) to the free base, extracted with an organic solvent (e.g., ethyl acetate), and then treated with one equivalent of hydrochloric acid in ethanol or ether to precipitate the desired this compound hydrochloride.
-
Physicochemical Properties and Analytical Characterization
| Property | Predicted/Estimated Value | Basis for Estimation |
| Molecular Formula | C₆H₁₀ClN₃ | |
| Molecular Weight | 159.62 g/mol | |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic bases. |
| Solubility | Soluble in water and methanol | The hydrochloride salt form generally imparts aqueous solubility. |
| Melting Point | >200 °C (with decomposition) | Similar to other hydrazinopyridine hydrochlorides. For example, 4-Hydrazinopyridine hydrochloride has a melting point of 244-250 °C. |
| pKa | ~4-5 (pyridinium nitrogen) | The electron-donating methyl group and electron-withdrawing hydrazinyl group will influence the basicity of the pyridine nitrogen. The pKa of 4-methylpyridine is 5.98.[7] |
Analytical Characterization:
The identity and purity of synthesized this compound hydrochloride should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the hydrazine group. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the synthesized compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound hydrochloride is not available. Therefore, it is imperative to handle this compound with extreme caution, treating it as a potentially hazardous substance. The safety information for the closely related 4-Hydrazinopyridine hydrochloride can be used as a reference.[8]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
The compound may be light-sensitive and hygroscopic.
Applications in Drug Discovery
The hydrazinylpyridine scaffold is a valuable pharmacophore in medicinal chemistry due to the versatile reactivity of the hydrazine moiety. This functional group serves as a key building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[9]
Synthesis of Kinase Inhibitors
A primary application of hydrazinylpyridines is in the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3]
The hydrazine group of this compound hydrochloride can be readily condensed with various dicarbonyl compounds or their equivalents to construct pyrazole-containing scaffolds. These pyrazolopyridines have been identified as potent inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and Raf kinases.[1][3]
Caption: General scheme for the synthesis of pyrazolopyridine-based kinase inhibitors.
Development of Antimicrobial Agents
Hydrazine derivatives and the heterocyclic compounds derived from them have also shown promise as antimicrobial agents. The ability of the hydrazine group to form hydrazones with various aldehydes and ketones allows for the rapid generation of compound libraries for screening against bacterial and fungal pathogens.
Conclusion
References
-
Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. Available at: [Link]
- Google Patents. Pyrazole [3, 4-b] pyridine raf inhibitors.
-
Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link]
-
PubChem. 4-Hydrazinylpyridine hydrochloride. Available at: [Link]
-
FooDB. Showing Compound 4-Methylpyridine (FDB004424). Available at: [Link]
-
A review of synthetic approaches and biological activity of substituted hydrazones. TSI Journals. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
Sources
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- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
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- 9. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Pyrazoles using 3-Hydrazinyl-4-methylpyridine
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid conformational structure make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
This application note provides a comprehensive, field-proven protocol for the synthesis of a substituted pyrazole, specifically 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, utilizing 3-hydrazinyl-4-methylpyridine as a key starting material. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the experimental choices.
PART 1: Synthesis of the Key Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be synthesized from the commercially available 3-amino-4-methylpyridine via a two-step process involving diazotization followed by reduction.
Step 1.1: Diazotization of 3-Amino-4-methylpyridine
This reaction converts the primary amine into a diazonium salt, a versatile intermediate.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-4-methylpyridine (1.0 eq) in 6M hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Causality of Experimental Choices: The use of low temperatures is critical to prevent the highly reactive diazonium salt from decomposing. Hydrochloric acid provides the acidic medium necessary for the formation of nitrous acid in situ.
Step 1.2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine.
Protocol:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Basify the reaction mixture to pH > 10 with a concentrated sodium hydroxide solution, while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality of Experimental Choices: Tin(II) chloride is a common and effective reducing agent for diazonium salts. The strong basic workup is necessary to deprotonate the hydrazine and facilitate its extraction into the organic phase.
PART 2: The Knorr Pyrazole Synthesis: A Robust Cyclocondensation Reaction
The cornerstone of this protocol is the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole ring. This reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] In this protocol, we will use acetylacetone as the 1,3-dicarbonyl component.
Reaction Scheme:
Caption: Knorr Pyrazole Synthesis Workflow
Detailed Experimental Protocol:
| Parameter | Value/Description | Rationale |
| Reactants | This compound (1.0 eq), Acetylacetone (1.1 eq) | A slight excess of the 1,3-dicarbonyl ensures complete consumption of the hydrazine. |
| Solvent | Ethanol or Acetic Acid | Protic solvents facilitate the condensation and cyclization steps. Acetic acid can also act as a catalyst. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | An acid catalyst promotes the initial imine formation and subsequent cyclization.[1] |
| Temperature | Reflux (typically 78-118 °C) | Heating provides the necessary activation energy for the dehydration and aromatization steps. |
| Reaction Time | 2-4 hours (monitored by TLC) | Reaction progress should be monitored to determine completion. |
| Work-up | 1. Cool to room temperature. 2. Evaporate the solvent. 3. Neutralize with aqueous sodium bicarbonate. 4. Extract with an organic solvent. 5. Dry and concentrate. | Standard procedures to isolate the crude product. |
| Purification | Column chromatography on silica gel | To remove any unreacted starting materials and byproducts. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
PART 3: Unraveling the Mechanism of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][4]
Caption: Mechanism of the Knorr Pyrazole Synthesis
Mechanistic Insights:
-
Condensation: The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the acetylacetone (which exists in equilibrium with its enol form). Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free nitrogen of the hydrazine then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate (a hemiaminal).
-
Dehydration and Aromatization: This cyclized intermediate readily undergoes another dehydration step, leading to the formation of a dihydropyrazole. Tautomerization of this intermediate results in the final, stable aromatic pyrazole product.
PART 4: Product Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations for 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine |
| ¹H NMR | - Singlet for the pyrazole C4-H. - Singlets for the two pyrazole methyl groups. - Signals corresponding to the 4-methylpyridine moiety (a singlet for the methyl group and aromatic protons). |
| ¹³C NMR | - Peaks corresponding to the carbon atoms of the pyrazole and pyridine rings, as well as the methyl groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | - Characteristic peaks for C-H, C=C, and C=N stretching vibrations of the aromatic rings. |
References
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2597–2599.
-
Organic Syntheses Procedure for 3,5-dimethylpyrazole. Available from: [Link][5]
-
Chem Help Asap - Knorr Pyrazole Synthesis. Available from: [Link][1]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 2022 . Available from: [Link][4]
-
Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. Available from: [Link][6]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link][2]
-
Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link][3]
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- 3. researchgate.net [researchgate.net]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Pyrazole-Substituted Pyridines via Knorr Condensation
Introduction: The Significance of Pyrazole-Containing Heterocycles in Drug Discovery
The fusion of pyridine and pyrazole rings creates a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The pyridine moiety, a common feature in many bioactive molecules, can enhance the pharmacological profile and physicochemical properties of the final compound. This guide provides a detailed exploration of the synthesis of 3-(1H-pyrazol-1-yl)-4-methylpyridine derivatives through the reaction of 3-hydrazinyl-4-methylpyridine with various 1,3-dicarbonyl compounds, a classic and versatile method known as the Knorr pyrazole synthesis.[3][4]
Professionals in drug development and medicinal chemistry can leverage this reaction to generate diverse libraries of pyrazole-substituted pyridines for screening and lead optimization. The protocols and insights provided herein are designed to offer a comprehensive understanding of the reaction, enabling researchers to confidently apply this methodology in their work.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis is a robust and efficient method for the construction of the pyrazole ring. The reaction proceeds via a cyclocondensation mechanism between a hydrazine derivative and a 1,3-dicarbonyl compound.[5]
The Core Mechanism
The generally accepted mechanism for the Knorr pyrazole synthesis involves the following key steps:
-
Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by acid.[6]
-
Formation of a Hydrazone Intermediate: The initial attack is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.
Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
A Note on Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or benzoylacetone) is used with a substituted hydrazine like this compound, the formation of two possible regioisomers can occur. The regiochemical outcome is determined by which carbonyl group is initially attacked by which nitrogen of the hydrazine.
The nucleophilicity of the two nitrogen atoms in this compound is not equivalent. The terminal -NH2 group is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the pyridine ring. Consequently, the initial attack on the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is expected to occur preferentially through the terminal nitrogen. This generally leads to a major regioisomer, although the exact ratio can be influenced by reaction conditions such as solvent and temperature.[7]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the starting material, this compound, and its subsequent reaction with representative 1,3-dicarbonyl compounds.
Part 1: Synthesis of this compound (Starting Material)
The synthesis of this compound is a crucial first step. A common and effective method involves the diazotization of 3-amino-4-methylpyridine followed by reduction.
Materials:
-
3-Amino-4-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol: Diazotization and Reduction
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-amino-4-methylpyridine (1 equivalent) in concentrated hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography if necessary.
-
Part 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridine
This protocol details the reaction of this compound with acetylacetone (a symmetrical 1,3-dicarbonyl compound).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Water
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux for 2-4 hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using glacial acetic acid, carefully pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
If using ethanol, reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or by the addition of water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acetylacetone | Ethanol | Reflux | 3 | High |
| This compound | Acetylacetone | Acetic Acid | Reflux | 2 | High |
Expected Characterization Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridine:
-
¹H NMR: Expect signals for the two pyrazole methyl groups, the pyrazole ring proton, the pyridine methyl group, and the three pyridine ring protons. The chemical shifts will be influenced by the electronic effects of the two interconnected aromatic rings.
-
¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule, including the methyl carbons, the pyrazole and pyridine ring carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.
Part 3: Synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-4-methylpyridine and its Tautomer
This protocol describes the reaction with ethyl acetoacetate, an unsymmetrical β-keto ester, which typically yields a pyrazolone derivative.[9]
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.[9]
-
-
Reaction Conditions:
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
-
If no precipitate forms, reduce the volume of ethanol under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol if further purification is required.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) |
| This compound | Ethyl Acetoacetate | Ethanol | Acetic Acid | Reflux | 4 |
Discussion of Tautomerism:
The product of this reaction, a pyrazolone, can exist in several tautomeric forms. The exact dominant form can depend on the solvent and the solid-state packing. Spectroscopic analysis, particularly NMR, is essential to determine the major tautomer present.
Workflow and Logic Diagram
The overall process from starting materials to the final pyrazole products can be visualized as follows:
Figure 2: Step-by-step workflow for the synthesis and analysis of pyrazole-substituted pyridines.
References
-
Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]
- Preparation process of 3, 5-dimethyl pyrazole. (2004).
-
ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Preparation method of 3-amino-4-methylpyridine. (2015).
- Preparation process of 3 amino-4 methyl pyridine. (2007).
-
Synthesis of 3-methylpyridine. (2024). PubMed. [Link]
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (2008). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. [Link]
-
Synthesis of pyrazoles. (2019, January 19). [Video]. YouTube. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2019). MDPI. [Link]
-
Synthesis and Characterization of Hydrazones, Pyrazoles and Pyrazolones from 8-Amino-6-Chloro Coumarine. (2015). ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). ACS Publications. [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Wiley Online Library. [Link]
-
Synthesis of pyrazole derivatives by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. (2022). ResearchGate. [Link]
-
Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. (2018). Journal of Natural and Applied Sciences. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2020). National Center for Biotechnology Information. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). [Link]
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- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
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- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 3-Hydrazinyl-4-methylpyridine as a Versatile Synthon for Novel Pharmaceutical Scaffolds
Abstract
In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Heterocyclic compounds, particularly those mimicking endogenous structures, form the bedrock of many therapeutic agents. This guide details the strategic use of 3-hydrazinyl-4-methylpyridine, a readily accessible building block, for the synthesis of two key fused heterocyclic scaffolds: pyrazolo[4,3-c]pyridines and [1][2][3]triazolo[4,3-b]pyridazines . These scaffolds are of significant interest as they serve as bioisosteres of purines and other critical pharmacophores, offering a pathway to modulate target affinity, selectivity, and pharmacokinetic properties.[4][5][6][7] This document provides a comprehensive overview of the synthetic rationale, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals aiming to expand their chemical library with novel, patentable intellectual property.
Introduction: The Strategic Value of Pyridine-Fuzed Heterocycles
The pyridine motif is a cornerstone in medicinal chemistry, present in numerous blockbuster drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged scaffold.[8] Fusing a pyridine ring with other heterocycles, such as pyrazoles or triazoles, generates rigid, planar structures that can effectively mimic the spatial and electronic arrangement of purine bases, the building blocks of DNA and RNA.[4][5] This strategy of bioisosteric replacement is a powerful tool in drug design, allowing medicinal chemists to fine-tune a lead compound to enhance efficacy, improve metabolic stability, and reduce toxicity.[6][9]
The pyrazolo[4,3-c]pyridine and triazolopyridazine cores are particularly attractive. For instance, various pyrazolopyridine derivatives have demonstrated potent activity as kinase inhibitors (e.g., c-Met inhibitors), anti-cancer agents, and modulators of central nervous system receptors.[2][10] Similarly, triazolopyridine scaffolds are found in drugs with applications ranging from antidepressants to kinase inhibitors.[11] this compound serves as an ideal starting point for accessing these valuable scaffolds due to the high reactivity of the hydrazine moiety, which readily undergoes cyclocondensation reactions.
Synthesis of the Key Precursor: this compound
The synthesis of the title compound can be efficiently achieved from commercially available 3-amino-4-methylpyridine via a classical two-step sequence involving diazotization followed by reduction. This is a standard and reliable method for the preparation of aryl hydrazines.
Workflow for Precursor Synthesis
Caption: Knorr synthesis of pyrazolo[4,3-c]pyridines.
Protocol 2: Synthesis of 1,3,7-Trimethyl-1H-pyrazolo[4,3-c]pyridine
Rationale: This protocol uses acetylacetone as the 1,3-dicarbonyl partner. Acetic acid serves as both the solvent and the catalyst, promoting the initial formation of the hydrazone and the subsequent cyclization/dehydration cascade to form the aromatic pyrazole ring. The choice of an acidic medium is crucial for activating the carbonyl groups towards nucleophilic attack by the hydrazine. [12] Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated NaHCO3 solution until effervescence ceases (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3,7-trimethyl-1H-pyrazolo[4,3-c]pyridine.
Expected Data & Characterization
The following table provides representative data for pyrazolopyridine derivatives, which can be used as a reference for characterization. [2]
| Compound | Structure | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
|---|---|---|---|
| Representative Pyrazolo[4,3-b]pyridine | 9.11 (d, 1H), 8.25 (s, 1H), 7.72 (m, 2H), 7.34 (m, 2H), 4.64 (q, 2H), 1.53 (t, 3H) | 161.0, 153.6, 144.4, 141.9, 137.2, 133.2, 131.3, 128.5, 126.4, 124.0, 123.6, 121.4, 117.9, 112.3, 61.7, 14.4 |
| Target: 1,3,7-Trimethyl-1H-pyrazolo[4,3-c]pyridine | | Anticipated signals for aromatic protons, and three distinct methyl singlets. | Anticipated signals for aromatic and aliphatic carbons. |
(Note: The provided NMR data is for a structurally related pyrazolo[4,3-b]pyridine derivative and serves as an illustrative example. [2]Actual shifts for the target compound will vary.)
Application II: Synthesis ofT[1][2][3]riazolo[4,3-b]pyridazine Scaffolds
The fusion of a 1,2,4-triazole ring to the pyridine core can be achieved by reacting the hydrazine with a one-carbon electrophile, such as formic acid or an orthoformate, which serves to install the final carbon atom of the triazole ring. The reaction typically requires dehydrating conditions to drive the cyclization.
General Reaction Scheme: Triazole Ring Formation
Caption: Synthesis of triazolopyridazines from this compound.
Protocol 3: Synthesis of 7-Methyl-t[1][2][3]riazolo[4,3-b]pyridazine
Rationale: This protocol involves an initial acylation of the hydrazine with formic acid to form a formylhydrazide intermediate. Subsequent cyclodehydration, promoted by a strong dehydrating agent like phosphorus oxychloride (POCl3), yields the aromatic triazole ring. This is a common and effective method for constructing fused 1,2,4-triazole systems. [13] Materials:
-
This compound
-
Formic Acid (98-100%)
-
Phosphorus Oxychloride (POCl3)
-
Ice water
-
Ammonium Hydroxide (NH4OH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) to an excess of formic acid.
-
Heat the mixture at reflux for 4-6 hours to form the intermediate N'-(4-methylpyridin-3-yl)formohydrazide. Monitor by TLC.
-
Cool the mixture and carefully remove the excess formic acid under reduced pressure.
-
To the crude formylhydrazide residue, cautiously add phosphorus oxychloride (POCl3) (3-5 eq) at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.
-
Basify the acidic aqueous solution to pH ~9 with a concentrated ammonium hydroxide solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel chromatography to afford the desired 7-methyl-t[1][2][3]riazolo[4,3-b]pyridazine.
Conclusion and Future Directions
This compound has been demonstrated as a potent and versatile precursor for the synthesis of medicinally relevant pyrazolo[4,3-c]pyridine andt[1][2][3]riazolo[4,3-b]pyridazine scaffolds. The protocols detailed herein are robust, scalable, and rely on established chemical principles, providing a reliable entry point for scaffold generation and library synthesis. The resulting heterocyclic cores offer multiple vectors for further functionalization, enabling extensive Structure-Activity Relationship (SAR) studies. Future work could involve exploring one-pot multicomponent reactions to increase synthetic efficiency or employing palladium-catalyzed cross-coupling reactions to further decorate the pyridine and newly formed heterocyclic rings, thereby rapidly generating diverse libraries of novel compounds for high-throughput screening and lead optimization programs.
References
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
RSC Advances. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Molecules. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
-
Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Arkivoc. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [https://www.semantic scholar.org/paper/Synthesis-of-triazolopyridines-and-triazolopyrimi-Díaz-Gavara/32c1c9b3e157077a0b3c64c7674254c7d0d0879e]([Link] scholar.org/paper/Synthesis-of-triazolopyridines-and-triazolopyrimi-Díaz-Gavara/32c1c9b3e157077a0b3c64c7674254c7d0d0879e)
-
ResearchGate. (2025). Synthesis oft[1][2][3]riazolo[4,3-b]pyridazine-3-carboxylic acids. [Link]
-
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
ResearchGate. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. [Link]
-
Pharmaceuticals. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
-
Scientific Reports. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b]t[1][2][3][14]etrazines and 1,2,4-triazolo[4,3-b]t[1][2][3]riazines. [Link]
- Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.
-
MDPI. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. [Link]
-
Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]
- Google Patents. (n.d.). Preparation method of triazolopyridine containing trifluoromethyl.
-
CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]
-
Frontiers in Chemistry. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. [Link]
-
Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ScienceDirect. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]
-
Chemical Reviews. (1996). Bioisosterism: A Rational Approach in Drug Design. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c]t[1][2][3]riazines. [Link]
-
European Journal of Medicinal Chemistry. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. [Link]
-
Organic & Biomolecular Chemistry. (2014). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. [Link]
-
IntechOpen. (2012). Application of Bioisosteres in Drug Design. [Link]
-
Chemical Society Reviews. (2011). Pyridine N-oxides as versatile ligands for transition-metal-catalyzed C–H functionalization. [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
Organic Letters. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]
-
RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
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One-Pot Synthesis of Heterocycles Utilizing 3-Hydrazinyl-4-methylpyridine: A Guide for Researchers
Introduction: The Versatility of 3-Hydrazinyl-4-methylpyridine in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, present in a multitude of bioactive compounds. The functionalization of this core structure opens avenues for the exploration of novel chemical space and the development of next-generation therapeutics. This compound, in particular, is a highly valuable and versatile building block. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring, makes it an ideal candidate for the construction of a diverse array of fused and substituted heterocyclic systems.
This application note provides an in-depth guide to the one-pot synthesis of various medicinally relevant heterocycles, including pyrazoles, triazoles, and pyridazines, using this compound as a key starting material. By leveraging the principles of multicomponent and domino reactions, the protocols outlined herein offer efficient, atom-economical, and operationally simple approaches to complex molecular architectures. We will delve into the mechanistic underpinnings of these transformations, providing not just a set of instructions, but a deeper understanding of the chemical logic that drives these powerful synthetic strategies.
I. Synthesis of Pyrazole Derivatives: A Cornerstone of Medicinal Chemistry
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a robust and widely used method.[1][2] One-pot variations of this reaction, where the 1,3-dicarbonyl is generated in situ, further enhance its efficiency and appeal.[1][3]
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The reaction proceeds via a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, involving the remaining amino group and the second carbonyl, leads to a dihydroxypyrazolidine intermediate.[4] Dehydration of this intermediate furnishes the aromatic pyrazole ring.[4][5] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the electronic and steric nature of the substituents.
Diagram: Generalized Mechanism of Knorr Pyrazole Synthesis
Sources
The Versatile Synthon: Application of 3-Hydrazinyl-4-methylpyridine in Agrochemical Research
Foreword: Unveiling the Potential of a Privileged Scaffold
In the relentless pursuit of novel agrochemicals that are both effective and environmentally benign, the strategic selection of core molecular scaffolds is paramount. Pyridine-based compounds have long been recognized for their pivotal role in the development of fungicides, insecticides, and herbicides.[1][2] The inherent chemical versatility and biological activity of the pyridine ring make it a "privileged" structure in medicinal and agrochemical research. This guide focuses on a specific, yet underexplored, building block: 3-Hydrazinyl-4-methylpyridine .
While direct applications of this particular molecule in commercial agrochemicals are not extensively documented, its true value lies in its potential as a versatile synthon. The presence of a highly reactive hydrazinyl group attached to a 4-methylpyridine core opens a gateway to a vast chemical space of diverse heterocyclic compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols to harness the synthetic potential of this compound in the discovery of next-generation agrochemicals. We will explore its synthesis and subsequent transformation into promising fungicidal, herbicidal, and insecticidal candidates, grounded in the established principles of agrochemical science.
Section 1: The Strategic Importance of the Hydrazinylpyridine Moiety
The hydrazinyl group (-NHNH₂) is a powerful functional group in synthetic chemistry. Its two nucleophilic nitrogen atoms allow for facile cyclization reactions with a variety of bifunctional electrophiles, leading to the formation of stable five- and six-membered heterocyclic rings. When appended to a pyridine scaffold, the resulting hydrazinylpyridine becomes a precursor to a multitude of derivatives with significant biological potential.
The primary strategic application of this compound is its use as an intermediate to construct more complex molecules, particularly those containing pyrazole, triazole, or hydrazone moieties. These heterocyclic systems are well-represented in the landscape of commercial and developmental agrochemicals.
Section 2: Synthesis of the Core Intermediate: this compound
A reliable and scalable synthesis of the starting material is the cornerstone of any discovery program. While a direct, one-step synthesis from a common precursor may not be readily available, a robust two-step process from the corresponding amine, 3-amino-4-methylpyridine, is the most logical and well-precedented approach.
Synthetic Pathway Overview
The conversion of an aromatic amine to a hydrazine is a classic transformation in organic chemistry, proceeding through a diazonium salt intermediate. This intermediate is then reduced to the desired hydrazine.
Detailed Synthesis Protocol
This protocol is a representative procedure based on standard methods for the conversion of aromatic amines to hydrazines. Researchers should perform appropriate small-scale trials and safety assessments before scaling up.
PART A: Diazotization of 3-Amino-4-methylpyridine
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 volumes).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stirring: Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt. This solution should be used immediately in the next step.
PART B: Reduction to this compound
-
Reductant Preparation: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred tin(II) chloride solution. A precipitate may form. The addition should be controlled to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.
-
Work-up:
-
Carefully basify the acidic mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, while cooling in an ice bath. The pH should be adjusted to >10. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Section 3: Application in the Synthesis of Pyrazole-Based Fungicides
The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a highly efficient method for constructing the pyrazole ring.[3][4] This heterocyclic motif is a cornerstone of many modern fungicides that target cellular respiration.
Rationale and Mechanism of Action
Many pyridyl-pyrazole fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain ultimately deprives the fungal cells of ATP, leading to cell death.
Sources
Troubleshooting & Optimization
Technical Support Center: Characterization of Unexpected Byproducts in 3-Hydrazinyl-4-methylpyridine Reactions
Welcome to the technical support center for navigating the complexities of 3-Hydrazinyl-4-methylpyridine reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms that can lead to unexpected byproducts. By understanding the "why," you can proactively control your reaction outcomes, saving valuable time and resources.
This center is structured as a series of troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter. We will delve into the causality behind experimental choices and provide validated protocols to help you achieve your desired synthetic targets.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of Dimeric and Oligomeric Impurities
Q: During the synthesis of a pyrazole via condensation of this compound with a 1,3-dicarbonyl compound, my LC-MS analysis shows a significant peak with a mass corresponding to a dimer of my starting hydrazine. What is the likely cause and how can I mitigate this?
A: This is a classic issue rooted in the high nucleophilicity and bifunctional nature of hydrazine derivatives. Several factors can be at play.
Causality and Mechanistic Insights:
This compound possesses two nucleophilic nitrogen atoms. The terminal -NH2 group is highly reactive and can participate in several competing pathways.
-
Self-Condensation: Under certain conditions, particularly elevated temperatures or in the presence of trace acid/base catalysts, one molecule's hydrazine moiety can attack another, potentially leading to dimers or even tetrazine-like structures through oxidative pathways. Hydrazine itself is known to form various dimer conformations.[1]
-
Reaction with Impurities: If your 1,3-dicarbonyl starting material contains reactive impurities (e.g., aldehydes from oxidation), these can react with the hydrazine to form hydrazones, which might then participate in further side reactions.
-
Unfavorable Reaction Kinetics: If the rate of addition of your dicarbonyl compound is too slow, or if the reaction concentration is too high, the hydrazine may have a higher probability of reacting with itself before it encounters the desired electrophile.
Troubleshooting and Optimization Protocol:
To favor the desired intramolecular cyclization over intermolecular side reactions, you need to control the reaction kinetics and environment.
Table 1: Optimizing Reaction Conditions to Minimize Dimerization
| Parameter | Condition Favoring Dimerization | Recommended Condition for Target Product |
| Temperature | High (>80 °C) | Moderate (Room Temp to 60 °C) |
| Addition Rate | All reagents mixed at once (bulk) | Slow, dropwise addition of dicarbonyl to hydrazine solution |
| Concentration | High (>1 M) | Dilute conditions (0.1 - 0.5 M) |
| pH | Strongly acidic or basic | Near-neutral or mildly acidic (e.g., acetic acid catalyst) |
| Atmosphere | Air (Oxygen present) | Inert (Nitrogen or Argon) to prevent oxidation |
Experimental Workflow for Optimization:
Caption: Workflow for diagnosing and optimizing against dimer formation.
Issue 2: Ring Oxidation and Degradation
Q: I am attempting a reaction under oxidative conditions to modify the hydrazine group, but I'm observing the formation of 4-methyl-3-pyridone or other degradation products, often accompanied by a dark brown coloration of the reaction mixture. What is happening?
A: This observation points towards undesired oxidation of the pyridine ring or the methyl group, which can be competitive with the oxidation of the hydrazine moiety. Pyridine and its derivatives have complex behaviors with oxidants.
Causality and Mechanistic Insights:
-
Pyridine N-Oxide Formation: A common initial step in the oxidation of pyridines is the formation of the N-oxide.[2] While often a desired intermediate for other reactions, in this context it can alter the electronic properties of the ring, making it more susceptible to further reactions.
-
Methyl Group Oxidation: The 4-methyl group can be oxidized, especially with strong oxidizing agents (e.g., KMnO4, strong peroxides), to form a carboxylic acid (nicotinic acid derivatives).[3][4] This can be a significant side reaction if not properly controlled.
-
Ring Opening/Degradation: Under harsh oxidative conditions (e.g., supercritical water oxidation), the pyridine ring can be cleaved, leading to a complex mixture of smaller molecules like ammonia, nitrites, and nitrates.[5] This is often the source of dark, tar-like residues.
-
Hydrazone to Azo/Azoxy Formation: The intended oxidation of the hydrazine can proceed too far, leading from a hydrazone to azo (-N=N-) or azoxy compounds, which can be highly colored and may have different stability profiles.
Troubleshooting and Selection of Oxidants:
The key is to select an oxidant with the right potential to selectively target the hydrazine group without attacking the ring or the methyl substituent.
Table 2: Oxidant Selectivity in this compound Reactions
| Oxidant | Typical Outcome/Byproduct | Recommended Use |
| KMnO4, H2O2 (conc.) | High potential for methyl group oxidation and ring degradation. | Avoid unless methyl oxidation is the goal. |
| Manganese Dioxide (MnO2) | Generally milder; often used to convert hydrazones to diazo compounds or for aromatization. | Good choice for controlled oxidation of hydrazine derivatives. |
| Iodine (I2) / Base | Mild oxidant, often used for hydrazone to vinyl iodide conversion or cyclizations. | Useful for specific transformations where over-oxidation is a concern. |
| Oxygen (Air) | Can be effective for aromatization of intermediates like pyrazolines, often catalyzed by a metal or run in a solvent like DMSO.[6] | A green and mild option for final aromatization steps. |
Proposed Reaction Pathway Diagram:
Caption: Competing oxidation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: This reagent can be sensitive to air and light. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. Some suppliers recommend refrigeration (<15°C). Exposure to oxygen can lead to gradual oxidation and discoloration.
Q2: I'm performing a Knorr pyrazole synthesis. Is it better to use hydrazine hydrate or a hydrazine salt?
A2: The choice depends on your reaction conditions. Hydrazine hydrate is a stronger base and nucleophile. A salt, like hydrazine dihydrochloride, is less nucleophilic and introduces acid into the reaction, which can be beneficial as many condensation reactions are acid-catalyzed.[7][8] If your substrate is sensitive to strong base, the salt is a better choice. However, for many standard pyrazole syntheses from 1,3-dicarbonyls, hydrazine hydrate in a protic solvent like ethanol is effective.[9]
Q3: Which analytical techniques are most effective for identifying these unknown byproducts?
A3: A combination of techniques is essential for unambiguous characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is your first and most powerful tool. It separates the components of your mixture and provides the molecular weight of each, which is critical for proposing initial structures for byproducts like dimers.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Once a byproduct is isolated (e.g., via preparative HPLC or column chromatography), 1H and 13C NMR are required to determine its exact structure. 2D NMR techniques like COSY and HMBC can elucidate connectivity.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: This can provide valuable information about functional groups. For example, the appearance of a strong C=O stretch might indicate oxidation of the methyl group to a carbonyl-containing functionality.
Q4: Can solvent choice influence the formation of byproducts?
A4: Absolutely. Solvents can play several roles. Protic solvents like ethanol can participate in the reaction by facilitating proton transfer, which is often crucial for condensation steps. Aprotic polar solvents like DMF or DMSO can increase reaction rates by better solvating intermediates, but they can also be harder to remove and may have higher boiling points, which can lead to degradation if the reaction is heated for extended periods. In some cases, the solvent itself can react; for example, using methanol under certain conditions could potentially lead to methylation byproducts. Always choose a solvent that is inert to your reactants and reagents under the chosen conditions.
References
- Preparation method of 3-amino-4-methylpyridine.
- Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters.
- Purification method of pyridine and pyridine derivatives.
- Pyrazole synthesis. Organic Chemistry Portal.
- Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA.
- Oxidation of methyl-pyridines.
- 3-Amino-4-methylpyridine Safety D
- Six Structures of the Hydrazine Dimer.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Pyridine synthesis. Organic Chemistry Portal.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Dimerization and trapping of diazirinyl radicals. RSC Publishing.
- 4-Hydrazinyl-3-methylpyridine. ChemScene.
- Oxidation of 3-methylpyridine to KN with oxygen or air.
- Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
- Organic Syntheses Procedure. Organic Syntheses.
- synthesis of pyrazoles. YouTube.
- Supercritical water oxidation of 3-methylpyridine with propylene glycol. Pure.
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chem LibreTexts.
- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyridine. Wikipedia.
- 3-Amino-4-methylpyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Hydrazinopyridine. PubChem - NIH.
- 3-Amino-4-methylpyridine 97. Sigma-Aldrich.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions with 3-Hydrazinyl-4-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydrazinyl-4-methylpyridine. This versatile heterocyclic building block is a gateway to a diverse range of molecular architectures, but its unique electronic and structural properties present specific challenges in catalyst selection and reaction optimization. The presence of multiple coordination sites—the pyridine nitrogen, the α-nitrogen of the hydrazine, and the β-nitrogen of the hydrazine—requires a nuanced approach to catalysis to avoid common pitfalls like low yields, side-product formation, and catalyst deactivation.
This guide is structured to provide direct, actionable answers to problems you may encounter in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reactivity and catalytic behavior of this compound.
Q1: What are the primary catalytic applications of this compound?
A: this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles. The most common catalytic applications include:
-
Fischer Indole Synthesis: An acid-catalyzed reaction with aldehydes or ketones to produce substituted indoles.[1][2]
-
Pyrazole Synthesis: A cyclocondensation reaction with 1,3-dicarbonyl compounds or their equivalents, which can be performed under acidic, basic, or sometimes catalyst-free thermal conditions.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: While challenging, the hydrazine moiety can be a coupling partner in reactions like the Buchwald-Hartwig amination, forming C-N bonds.[5][6]
-
Catalytic Hydrogenation: Reduction of the pyridine ring to form the corresponding piperidine derivative, typically using platinum or palladium catalysts under hydrogen pressure.[7][8]
Q2: My palladium-catalyzed cross-coupling reaction is failing. Could the this compound substrate be the problem?
A: Yes, this is a very common issue. The substrate itself is a potent source of catalyst deactivation. Both the pyridine nitrogen and the two nitrogens of the hydrazine group are Lewis basic and can coordinate strongly to the palladium center. This coordination can saturate the metal's coordination sphere, preventing the necessary oxidative addition or reductive elimination steps of the catalytic cycle and effectively poisoning the catalyst.[9][10] Successful cross-coupling often requires the use of strongly binding, electron-rich chelating phosphine ligands that can outcompete the substrate for coordination sites on the palladium catalyst.[5]
Q3: How do I choose between an acid or base catalyst for cyclization reactions like pyrazole synthesis?
A: The choice depends on the specific reaction partner and the mechanism.
-
Acid Catalysis (e.g., Acetic Acid, HCl): This is common in reactions with ketones and aldehydes, such as the Knorr pyrazole synthesis or Fischer indole synthesis. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.[1][3]
-
Base Catalysis: A base can be used to deprotonate the 1,3-dicarbonyl compound, forming an enolate which then reacts with the hydrazine. This pathway is less common for simple pyrazole synthesis but can be relevant for more complex substrates.
-
No Catalyst (Thermal): For highly reactive dicarbonyl compounds, simple heating may be sufficient to drive the condensation and cyclization, often with the removal of water.
A preliminary screening of conditions is always recommended. Acetic acid is an excellent starting point for many acid-catalyzed cyclizations involving this substrate.
Section 2: Troubleshooting Guide by Reaction Type
This section provides in-depth solutions to specific experimental problems.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating indole rings by reacting an arylhydrazine with a ketone or aldehyde under acidic conditions.[11]
Problem: Low to no yield of the desired indole product.
-
Plausible Causes & Mechanistic Insight:
-
Inappropriate Acid Catalyst: The choice of acid is critical.[1] The pyridine nitrogen in your substrate will be protonated by strong Brønsted acids or coordinate to Lewis acids. This can alter the electronic properties of the molecule and may hinder the key[12][12]-sigmatropic rearrangement step.
-
Insufficient Temperature: The sigmatropic rearrangement step typically requires significant thermal energy to overcome the activation barrier.[2]
-
Steric Hindrance: Highly substituted ketones can sterically inhibit the initial formation of the hydrazone or the subsequent cyclization.
-
-
Troubleshooting & Self-Validation Protocol:
-
Catalyst Screening: The first and most crucial step is to screen a panel of acid catalysts. Do not assume one acid fits all.
-
Temperature Optimization: If a catalyst shows promise but the yield is low, incrementally increase the reaction temperature. Monitor by TLC or LC-MS to check for product formation versus decomposition.
-
Solvent Choice: High-boiling point polar aprotic solvents (e.g., DMSO, DMF) or even ionic liquids can sometimes improve yields.[11]
-
| Parameter | Condition A (Starting Point) | Condition B (Lewis Acid) | Condition C (Brønsted Acid) | Condition D (High Temp) |
| Catalyst | Acetic Acid (AcOH) | Zinc Chloride (ZnCl₂) | Polyphosphoric Acid (PPA) | p-Toluenesulfonic acid (pTSA) |
| Temperature | 80-100 °C | 100-120 °C | 120-150 °C | Reflux in Toluene/Xylene |
| Rationale | Mild, acts as both solvent and catalyst. | A common, effective Lewis acid for this reaction.[1] | Strong dehydrating agent, drives reaction forward. | Allows for azeotropic removal of water. |
| Citation | [1][13] | [11] | [11] | [1] |
-
Experimental Workflow: Catalyst Screening for Fischer Indole Synthesis
Caption: Parallel screening workflow for optimizing Fischer indole synthesis.
Pyrazole Synthesis
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental method for constructing pyrazole rings.[14]
Problem: Poor regioselectivity leading to a mixture of isomers with an unsymmetrical 1,3-dicarbonyl compound.
-
Plausible Causes & Mechanistic Insight: When using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), the initial nucleophilic attack can occur at either carbonyl carbon. The hydrazine's α-nitrogen (NH) is more sterically hindered but more nucleophilic, while the β-nitrogen (NH₂) is less hindered but less nucleophilic. The reaction conditions (pH, solvent, temperature) determine which pathway is favored, often leading to a mixture of regioisomers.[14]
-
Troubleshooting & Self-Validation Protocol:
-
Control the pH: The reaction is highly pH-dependent.
-
Acidic Conditions (e.g., AcOH): Protonation of the more basic carbonyl (often the ketone in a keto-ester) can direct the initial attack of the NH₂ group to that site.
-
Neutral/Thermal Conditions: May favor attack at the more sterically accessible carbonyl.
-
-
Stepwise Procedure: Instead of a one-pot reaction, consider forming the hydrazone intermediate first by reacting at a lower temperature, then inducing cyclization by heating or adding an acid catalyst. This can often favor one isomer.
-
Use a Pre-activated Substrate: Convert the 1,3-dicarbonyl to a vinylogous ester or enamine, which can provide greater regiocontrol in the subsequent reaction with the hydrazine.
-
-
Decision Pathway for Regiocontrol
Caption: Troubleshooting tree for poor regioselectivity in pyrazole synthesis.
Palladium-Catalyzed Cross-Coupling
Using this compound in Pd-catalyzed reactions is challenging due to its potent ability to act as a poison to the catalyst.
Problem: Complete catalyst deactivation resulting in no product and recovery of starting material.
-
Plausible Causes & Mechanistic Insight: The lone pair of electrons on the pyridine nitrogen can form a stable coordinate bond with the electron-deficient Pd(0) or Pd(II) center. This forms a stable, off-cycle complex that is catalytically inactive. The hydrazine moiety can also chelate the metal. This is a classic case of substrate inhibition or catalyst poisoning.[10] The solution is to use a ligand that binds to palladium more strongly and selectively than the substrate, protecting the catalytic site.
-
Troubleshooting & Self-Validation Protocol:
-
Ligand Selection is Paramount: Standard monodentate phosphine ligands like PPh₃ are often insufficient. You must employ electron-rich, bulky, chelating phosphine ligands.
-
Protecting Groups: While adding steps, temporarily protecting the hydrazine group (e.g., as a hydrazone or with a Boc group) can block its ability to coordinate with the palladium catalyst. The protecting group can be removed post-coupling.
-
Catalyst Pre-activation: Using a pre-formed palladium-ligand complex can sometimes be more effective than generating the active catalyst in situ.
-
| Parameter | Common Problematic Condition | Suggested Solution 1: Ligand Choice | Suggested Solution 2: Protecting Group |
| Catalyst System | Pd₂(dba)₃ + PPh₃ | Pd(OAc)₂ + Xantphos or BINAP | Pd₂(dba)₃ + PPh₃ |
| Substrate | This compound | This compound | N'-(propan-2-ylidene)-3-hydrazinyl-4-methylpyridine (Acetone hydrazone) |
| Base | Na₂CO₃ | K₃PO₄ or LHMDS | NaOtBu |
| Rationale for Failure | PPh₃ is easily displaced by the pyridine-hydrazine substrate, leading to catalyst poisoning. | Bulky, chelating ligands like Xantphos form a more stable complex with Pd, preventing substrate inhibition.[5] | The hydrazone "protects" the hydrazine nitrogens, preventing them from coordinating to the Pd center. |
| Citation | [10] | [5] | N/A (General Strategy) |
-
Protocol: Buchwald-Hartwig Amination with a Challenging Substrate
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
-
References
-
El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]
-
Wang, Z., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. Organic & Biomolecular Chemistry, 11(29), 4799-4802. [Link]
-
Hartwig, J. F., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(17), 2729-2732. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Mojtahedi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2499. [Link]
-
Reddy, B. V. S., et al. (2013). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of the Korean Chemical Society, 57(3), 368-372. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 26(18), 5474. [Link]
-
Selt, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(4), 85. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science, 1(1), 13-31. [Link]
-
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]
-
Smith, A. B., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6217. [Link]
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. mdpi.com [mdpi.com]
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- 12. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 3-Hydrazinyl-4-methylpyridine: A Predictive and Comparative Analysis
To ground our predictions in experimental reality, we will draw a detailed comparison with the closely related and structurally analogous compound, 3-amino-4-methylpyridine, for which experimental data is accessible. This comparative approach will not only offer a robust hypothesis for the spectral characteristics of 3-hydrazinyl-4-methylpyridine but also highlight the nuanced electronic effects of the hydrazinyl substituent on the pyridine ring.
The Challenge of Direct Analysis and the Power of Prediction
The absence of published experimental NMR data for this compound necessitates a predictive approach. Modern NMR prediction algorithms, which utilize extensive databases of chemical shifts and coupling constants, allow for the generation of theoretical spectra.[1] These predictions are based on the principle of substituent chemical shift (SCS) effects, where the electronic influence of a functional group on the chemical shifts of nearby nuclei can be estimated.[2] By analyzing the known effects of methyl and amino groups on the pyridine ring and extrapolating the influence of the hydrazinyl group, we can construct a reliable predicted spectrum.
Introducing the Benchmark: 3-Amino-4-methylpyridine
For a robust comparative analysis, we will utilize experimental data for 3-amino-4-methylpyridine. This compound serves as an excellent benchmark due to its structural similarity to our target molecule, differing only by the substitution of the hydrazinyl group (-NHNH₂) for an amino group (-NH₂). The experimental NMR data for 3-amino-4-methylpyridine provides a solid foundation for understanding the baseline spectral features of the 4-methyl-3-aminopyridine core.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established substituent effects on the pyridine ring and analysis of related structures.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.10 | s | - |
| H-5 | ~6.95 | d | 5.0 |
| H-6 | ~7.90 | d | 5.0 |
| CH₃ | ~2.20 | s | - |
| NH | ~4.50 | br s | - |
| NH₂ | ~3.80 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145.0 |
| C-3 | ~148.0 |
| C-4 | ~130.0 |
| C-5 | ~122.0 |
| C-6 | ~147.0 |
| CH₃ | ~17.0 |
Experimental ¹H and ¹³C NMR Spectral Data for 3-Amino-4-methylpyridine
The following tables present the available experimental NMR data for our benchmark compound, 3-amino-4-methylpyridine.[5][6]
Table 3: Experimental ¹H NMR Data for 3-Amino-4-methylpyridine
| Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.01 | s | - |
| H-5 | 6.99 | d | 4.9 |
| H-6 | 7.82 | d | 4.9 |
| CH₃ | 2.13 | s | - |
| NH₂ | 4.60 | br s | - |
Table 4: Experimental ¹³C NMR Data for 3-Amino-4-methylpyridine
| Carbon | Experimental Chemical Shift (δ, ppm) |
| C-2 | 142.3 |
| C-3 | 143.8 |
| C-4 | 128.7 |
| C-5 | 123.1 |
| C-6 | 145.2 |
| CH₃ | 16.8 |
Comparative Analysis: Unveiling the Influence of the Hydrazinyl Group
A direct comparison of the predicted data for this compound with the experimental data for 3-amino-4-methylpyridine reveals the anticipated electronic influence of the hydrazinyl substituent.
-
¹H NMR: The proton signals of the pyridine ring in the hydrazinyl derivative are predicted to be slightly downfield compared to the amino analogue. This suggests that the hydrazinyl group is a slightly weaker electron-donating group than the amino group in this context. The broad singlets for the NH and NH₂ protons of the hydrazinyl group are characteristic and their chemical shifts can be highly dependent on solvent and concentration.[7]
-
¹³C NMR: Similarly, the carbon signals of the pyridine ring are predicted to be shifted slightly downfield in the hydrazinyl compound. The most significant change is expected for C-3, the carbon directly attached to the hydrazinyl group, reflecting the change in the immediate electronic environment.
Experimental Protocols
To facilitate the future acquisition of experimental data for this compound and to ensure consistency in comparative studies, the following detailed protocols are provided.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound or 3-amino-4-methylpyridine) directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons like those in amino and hydrazinyl groups.
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak is at 2.50 ppm. For ¹³C NMR in DMSO-d₆, the solvent peak is at 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both ¹H and ¹³C spectra and report the chemical shifts in ppm.
Visualizing the Structures and Workflow
To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.
Caption: Molecular structures and atom numbering for spectral assignment.
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum [chemicalbook.com]
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- 7. spectrabase.com [spectrabase.com]
A Guide to In Silico Reactivity Modeling: The Case of 3-Hydrazinyl-4-methylpyridine in the Paal-Knorr Pyrrole Synthesis
For researchers, scientists, and drug development professionals, understanding the reactivity of novel heterocyclic compounds is paramount for designing efficient synthetic routes and predicting potential metabolic pathways. This guide provides a comprehensive framework for the in silico modeling of the reactivity of 3-hydrazinyl-4-methylpyridine, a compound of interest in medicinal chemistry due to its structural alerts for potential bioactivity.
Instead of a rigid protocol, we will embark on a guided exploration of how to establish a robust computational model. We will use the well-documented Paal-Knorr pyrrole synthesis as our model reaction. This approach will not only allow us to predict the reactivity of this compound but also to compare it with other relevant hydrazine derivatives, providing a deeper understanding of its chemical behavior.
The Challenge: Predicting the Reactivity of a Novel Reagent
This compound is a substituted hydrazine where the hydrazinyl group is attached to a pyridine ring. This structure suggests a rich and complex reactivity profile. The pyridine ring, being electron-deficient, can influence the nucleophilicity of the hydrazine moiety. The methyl group, an electron-donating group, can also modulate the electronic properties of the heterocyclic system. Direct experimental investigation of every new compound is time-consuming and resource-intensive. In silico modeling offers a powerful alternative to predict reactivity, elucidate reaction mechanisms, and guide experimental design.
The Model System: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and highly efficient method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or hydrazine.[1][2][3] This reaction is an excellent choice for our modeling study due to its well-understood mechanism and the availability of experimental data for various substituted hydrazines, which can be used for model validation and comparison.
The general reaction scheme is as follows:
For our purposes, we will consider the reaction of various hydrazines with 2,5-hexanedione as the 1,4-dicarbonyl compound.
Part 1: In Silico Modeling Workflow
Our computational approach will be grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure and energetics of molecules and reaction pathways.[4][5]
Step 1: Geometry Optimization and Electronic Structure Analysis
The first step is to obtain the optimized ground-state geometries of the reactants: this compound, our chosen alternative hydrazines, and 2,5-hexanedione.
-
Computational Method:
-
Level of Theory: B3LYP (a widely used hybrid functional that provides a good balance of accuracy and computational cost).
-
Basis Set: 6-31G(d,p) (a Pople-style basis set that includes polarization functions on heavy atoms and hydrogens, essential for describing bonding and lone pairs accurately).
-
Software: Gaussian, ORCA, or any other suitable quantum chemistry package.
-
-
Analysis: From the optimized geometries, we will analyze key electronic properties that govern reactivity:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) of the hydrazine and the Lowest Unoccupied Molecular Orbital (LUMO) of the dicarbonyl compound will provide insights into the initial nucleophilic attack. A higher HOMO energy for the hydrazine generally correlates with greater nucleophilicity.
-
Natural Bond Orbital (NBO) Analysis: This analysis will provide information about the charge distribution on the nitrogen atoms of the hydrazine group, which is crucial for understanding their relative nucleophilicity.
-
Step 2: Mapping the Reaction Pathway
The Paal-Knorr reaction proceeds through a series of steps, including the formation of a hemiaminal intermediate, cyclization, and subsequent dehydration.[2][4][6] We will model this pathway to identify the rate-determining step and calculate the activation energies.
-
Workflow:
-
Locate Transition States (TS): For each step of the reaction, we will perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to find the saddle point on the potential energy surface.
-
Frequency Calculations: We will perform frequency calculations on all optimized structures (reactants, intermediates, transition states, and products) to confirm their nature. A true minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition state connects the correct reactant and product, we will perform IRC calculations.
-
The following diagram illustrates the general workflow for our in silico modeling:
Caption: Workflow for the in silico modeling of reactivity.
The Reaction Mechanism of the Paal-Knorr Synthesis
The following diagram illustrates the key steps in the Paal-Knorr synthesis that will be modeled:
Caption: Simplified reaction pathway for the Paal-Knorr synthesis.
Part 2: Comparative Analysis
To provide a meaningful assessment of this compound's reactivity, we will compare it to a set of alternative hydrazine derivatives. A suitable set of comparators would include:
-
Phenylhydrazine: A simple, well-studied arylhydrazine.
-
4-Nitrophenylhydrazine: An arylhydrazine with a strong electron-withdrawing group.
-
4-Methoxyphenylhydrazine: An arylhydrazine with a strong electron-donating group.
This selection will allow us to probe the electronic effects of the substituent on the phenyl ring and compare them to the effect of the 4-methylpyridine moiety.
Predicted Reactivity Data
The primary output of our in silico models will be the Gibbs free energies of activation (ΔG‡) for the rate-determining step (typically the cyclization step[4]) and the overall reaction Gibbs free energies (ΔGr).
| Hydrazine Derivative | Predicted ΔG‡ (kcal/mol) for Rate-Determining Step | Predicted Overall ΔGr (kcal/mol) |
| This compound | To be calculated | To be calculated |
| Phenylhydrazine | Calculated Value | Calculated Value |
| 4-Nitrophenylhydrazine | Calculated Value | Calculated Value |
| 4-Methoxyphenylhydrazine | Calculated Value | Calculated Value |
Note: The values in the table are placeholders to be filled in upon completion of the in silico calculations.
Interpretation of Results:
-
A lower ΔG‡ indicates a faster reaction rate. By comparing the calculated activation energies, we can rank the reactivity of the different hydrazines.
-
A more negative ΔGr indicates a more thermodynamically favorable reaction.
Based on general chemical principles, we can hypothesize that the electron-donating methoxy group in 4-methoxyphenylhydrazine will increase the nucleophilicity of the hydrazine, leading to a lower activation barrier compared to phenylhydrazine. Conversely, the electron-withdrawing nitro group in 4-nitrophenylhydrazine should decrease nucleophilicity and increase the activation barrier. The reactivity of this compound will be particularly interesting to analyze, as the pyridine ring's electron-withdrawing nature might be counteracted by the electron-donating methyl group.
Part 3: Experimental Validation
In silico models are powerful predictive tools, but their true value is realized when validated by experimental data. The following is a general experimental protocol for the Paal-Knorr synthesis of N-substituted pyrroles, which can be adapted for this compound and the comparative hydrazines.
General Experimental Protocol for Paal-Knorr Pyrrole Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the hydrazine derivative (e.g., this compound) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Addition of Dicarbonyl: Add 1.05 equivalents of 2,5-hexanedione to the solution.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or a catalytic amount of Sc(OTf)₃).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Characterize the purified N-substituted pyrrole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The protocol's self-validating nature comes from the consistent application of the same reaction conditions to all the hydrazine derivatives being compared. The relative yields and reaction times will provide a direct experimental measure of their relative reactivity, which can then be correlated with the in silico predictions.
Conclusion
This guide has outlined a comprehensive strategy for the in silico modeling of the reactivity of this compound in the context of the Paal-Knorr pyrrole synthesis. By combining DFT calculations with a comparative analysis against other hydrazine derivatives, researchers can gain valuable insights into the electronic factors that govern its reactivity. The proposed experimental protocol provides a clear path for validating the computational predictions. This integrated approach of computational modeling and experimental validation is a cornerstone of modern chemical research, enabling the efficient and rational design of new synthetic methodologies and functional molecules.
References
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
- Tyulyakov, S. E., et al. (2024). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 29(15), 3154.
-
Chemistry LibreTexts. (2020). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Gong, H., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(4), 1648-1651.
- El-Azhary, D. A. (2005). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. International Journal of Quantum Chemistry, 106(5), 1216-1223.
- Banu, K. S., et al. (2012). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 14(6), 1493-1496.
- Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 452-460.
- Ali, A., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(30), 27389-27402.
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- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 5. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Benchmarking the performance of 3-Hydrazinyl-4-methylpyridine in specific synthetic transformations
For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecular architectures is a critical decision that profoundly impacts reaction efficiency, yield, and novelty. This guide provides an in-depth technical comparison of 3-hydrazinyl-4-methylpyridine with common alternatives in two cornerstone synthetic transformations: the Knorr pyrazole synthesis and the Fischer indole synthesis. By delving into the mechanistic underpinnings and presenting available experimental data, this document aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Advantage of a Pyridyl Hydrazine Moiety
This compound is a heterocyclic hydrazine that offers a unique combination of electronic and structural features. The presence of the pyridine ring, a bioisostere for a phenyl ring, can impart desirable physicochemical properties to the final molecule, such as improved solubility and potential for hydrogen bonding interactions, which are often sought after in medicinal chemistry. Furthermore, the nitrogen atom in the pyridine ring can influence the reactivity of the hydrazine moiety through its electronic effects, a key aspect that this guide will explore.
This guide will benchmark the performance of this compound against two archetypal alternatives: phenylhydrazine, a neutral standard, and (4-nitrophenyl)hydrazine, which possesses a strong electron-withdrawing group.
The Knorr Pyrazole Synthesis: A Comparative Analysis
The Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[2]
Mechanistic Considerations: The Role of the Hydrazine Substituent
The nucleophilicity of the hydrazine is a key determinant of the reaction rate. The initial attack of the hydrazine on a carbonyl group is a crucial step. The electronic nature of the substituent on the hydrazine can modulate this nucleophilicity.
-
Phenylhydrazine : Represents a baseline for comparison with its relatively neutral electronic character.
-
(4-Nitrophenyl)hydrazine : The strongly electron-withdrawing nitro group significantly reduces the nucleophilicity of the hydrazine nitrogens, which is expected to slow down the initial condensation step.
-
This compound : The pyridine ring, being a heteroaromatic system, can act as a mild electron-withdrawing group through inductive effects, yet the lone pair on the pyridine nitrogen can also participate in resonance. The methyl group attached to the pyridine ring is an electron-donating group, which can help to partially offset the electron-withdrawing nature of the pyridine nitrogen. The overall electronic effect is subtle and can be influenced by the reaction conditions, particularly the pH.
Performance Comparison
While direct, side-by-side comparative studies are scarce, we can extrapolate expected performance based on mechanistic principles and data from related reactions. In a typical Knorr synthesis, the reaction with phenylhydrazine proceeds efficiently under mild acidic or neutral conditions.
| Hydrazine Derivative | Key Electronic Feature | Expected Performance in Knorr Synthesis |
| Phenylhydrazine | Neutral | Baseline : Good yields, moderate reaction times. |
| (4-Nitrophenyl)hydrazine | Strongly Electron-withdrawing | Slower reaction rate : Requires harsher conditions (e.g., stronger acid catalyst, higher temperature) to achieve comparable yields to phenylhydrazine. |
| This compound | Mildly Electron-withdrawing (overall) | Comparable to slightly slower than phenylhydrazine : May require slightly more forcing conditions for optimal yields. The pyridine nitrogen can be protonated under acidic conditions, which would further decrease the hydrazine's nucleophilicity. |
The Fischer Indole Synthesis: Unveiling the Impact of Electronics
The Fischer indole synthesis is a powerful reaction for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[3] The mechanism is more complex than the Knorr synthesis, involving a[4][4]-sigmatropic rearrangement as the key step.[4][5]
Mechanistic Insights: A Deeper Dive
The key[4][4]-sigmatropic rearrangement step is an electrocyclic reaction, and its rate is influenced by the electronic nature of the arylhydrazine.
-
Electron-donating groups on the aryl ring of the hydrazine accelerate the reaction by stabilizing the developing positive charge in the transition state of the rearrangement.
-
Electron-withdrawing groups decelerate the reaction by destabilizing this transition state.
Performance Comparison: Experimental Evidence
A study by Sajjadifar et al. provides valuable, albeit indirect, comparative data for the Fischer indole synthesis using substituted phenylhydrazines.[6] While this study does not include this compound, it clearly demonstrates the impact of electronic effects on reaction yields.
| Hydrazine Derivative | Ketone/Aldehyde | Reaction Conditions | Yield (%) | Reference |
| (o-tolyl)hydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid, room temp. | High (qualitative) | [6] |
| (m-tolyl)hydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid, room temp. | High (qualitative) | [6] |
| (p-nitrophenyl)hydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl, reflux | 30 | [4] |
Analysis:
-
The presence of the electron-donating methyl group in tolylhydrazines leads to high yields under mild conditions (room temperature).
-
Conversely, the electron-withdrawing nitro group in (p-nitrophenyl)hydrazine necessitates harsher conditions (reflux in the presence of a strong acid) and still results in a significantly lower yield of 30%.[4]
Expected Performance of this compound:
Based on these findings, we can predict the performance of this compound. The pyridine ring is generally considered electron-withdrawing, which would suggest a slower reaction rate and lower yield compared to phenylhydrazine. The 4-methyl group will somewhat mitigate this effect. Therefore, in the Fischer indole synthesis, this compound is expected to be less reactive than phenylhydrazine and significantly less reactive than hydrazines bearing strong electron-donating groups. Its performance is anticipated to be superior to that of (4-nitrophenyl)hydrazine.
Experimental Protocols
Synthesis of this compound Hydrochloride
Materials:
-
4-Chloro-3-methylpyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-methylpyridine (1.0 eq) and hydrazine hydrate (4.0-6.0 eq).
-
Add a mixture of ethanol and methanol as a polar solvent. The mass ratio of hydrazine hydrate to the solvent mixture should be approximately 1:0.05-0.25.[7]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, this compound hydrochloride, is expected to precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of pyrazoles using a hydrazine and a 1,3-dicarbonyl compound.[8]
Materials:
-
Hydrazine derivative (e.g., this compound hydrochloride, 1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, 1.0 eq)
-
Ethanol or acetic acid (as solvent)
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the hydrazine. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
General Protocol for Fischer Indole Synthesis
This is a generalized procedure for the Fischer indole synthesis.[9]
Materials:
-
Arylhydrazine hydrochloride (e.g., this compound hydrochloride, 1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
Procedure:
-
Combine the arylhydrazine hydrochloride and the carbonyl compound in a suitable solvent (often the acid catalyst itself, like glacial acetic acid).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
This compound presents itself as a valuable, yet nuanced, reagent in heterocyclic synthesis.
-
In Knorr Pyrazole Synthesis , its performance is anticipated to be comparable to or slightly less reactive than phenylhydrazine due to the mildly electron-withdrawing nature of the pyridine ring. Optimization of reaction conditions, such as the use of a suitable acid catalyst, may be necessary to achieve high yields.
-
In Fischer Indole Synthesis , the electronic properties of the pyridine ring are expected to render it less reactive than electron-rich arylhydrazines. However, it offers a significant advantage over strongly deactivated systems like nitrophenylhydrazines. This allows for the synthesis of unique indolo-pyridine scaffolds under moderately forcing conditions.
For researchers aiming to incorporate a pyridyl moiety into their target molecules for reasons of bioisosterism, solubility, or to explore novel chemical space, this compound is a compelling choice. While it may not always offer the highest reactivity compared to simple phenylhydrazine, its strategic use can lead to the efficient synthesis of valuable and novel heterocyclic compounds. It is recommended to perform small-scale pilot reactions to determine the optimal conditions for the specific substrates being used.
References
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents.
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. Available at: [Link]
-
A Facile Synthesis of Amide Derivatives of[5][7][8]Triazolo[4,3-a]pyridine - ResearchGate. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks | Organic Letters. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. Available at: [Link]
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC - PubMed Central. Available at: [Link]
-
synthesis of pyrazoles - YouTube. Available at: [Link]
-
3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem. Available at: [Link]
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchGate. Available at: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
